4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride
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Overview
Description
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride is a chemical compound with the molecular formula C12H17ClN2O5S and a molecular weight of 336.80 g/mol . This compound is known for its applications in various scientific research fields, particularly in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride typically involves multiple steps. One common synthetic route includes the reaction of 4-ethoxybenzenesulfonyl chloride with 3-(2-methoxyethyl)urea under specific reaction conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Scientific Research Applications
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It is employed in biochemical assays to study enzyme kinetics and inhibition.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This reactivity is exploited in medicinal chemistry to design inhibitors for specific enzymes involved in disease pathways .
Comparison with Similar Compounds
4-Ethoxy-3-[3-(2-methoxyethyl)ureido]benzenesulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
4-Methylbenzenesulfonyl chloride: Known for its use in organic synthesis as a protecting group for amines.
4-Nitrobenzenesulfonyl chloride: Utilized in the synthesis of sulfonamides and other pharmaceutical agents.
4-Chlorobenzenesulfonyl chloride: Commonly used in the preparation of sulfonylureas and other bioactive compounds.
The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications in various fields .
Properties
IUPAC Name |
4-ethoxy-3-(2-methoxyethylcarbamoylamino)benzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O5S/c1-3-20-11-5-4-9(21(13,17)18)8-10(11)15-12(16)14-6-7-19-2/h4-5,8H,3,6-7H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWGFXRJIYXFUFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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